molecular formula C20H18O3 B2430718 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one CAS No. 859661-95-3

4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one

Cat. No.: B2430718
CAS No.: 859661-95-3
M. Wt: 306.361
InChI Key: ITKVHWZSUKZFCF-UHFFFAOYSA-N
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Description

4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and chemical reactivity.

Properties

IUPAC Name

4-methyl-7-(2-methylprop-2-enoxy)-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-13(2)12-22-16-9-10-17-14(3)19(15-7-5-4-6-8-15)20(21)23-18(17)11-16/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKVHWZSUKZFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Chromenone Scaffold Construction

The chromen-2-one core is typically synthesized via cyclization of substituted chalcone derivatives. For example, 3-phenyl-7-hydroxy-4-methyl-2H-chromen-2-one serves as a critical intermediate. A validated route involves:

  • Aldol condensation : Reacting 2-hydroxyacetophenone derivatives with substituted benzaldehydes to form chalcones.
  • Cyclization : Using iodine in dimethyl sulfoxide (DMSO) at 140–145°C to induce ring closure.

For instance, heating (2E)-1-[2-hydroxy-4-(2-methylpropoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one in DMSO with iodine yields the chromenone backbone. This method achieves a 68% yield, with purity confirmed via thin-layer chromatography (TLC).

Stepwise Synthesis Procedures

Optimized Laboratory-Scale Synthesis

Procedure :

  • Chalcone formation :
    • React 2,4-dihydroxyacetophenone (1.0 equiv) with 4-methylbenzaldehyde (1.1 equiv) in ethanol containing NaOH (10%) at 50°C for 4 hours.
    • Yield: ~85%.
  • Cyclization to chromenone :

    • Heat the chalcone intermediate (0.01 mol) in DMSO (30 mL) with iodine (0.5 equiv) at 140–145°C for 1 hour.
    • Cool, dilute with water, and extract with ethyl acetate.
    • Purify via silica gel chromatography (toluene:ethyl acetate, 10:1).
  • 7-O-Alkylation :

    • Dissolve 7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one (1.0 equiv) in acetone.
    • Add K₂CO₃ (2.0 equiv) and 2-methylprop-2-en-1-yl bromide (1.2 equiv).
    • Reflux for 8 hours, filter, and concentrate.
    • Recrystallize from ethanol to obtain the final product.

Yield : 62–74% (over three steps).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability:

  • Reactors : Microfluidic systems enhance heat transfer and reduce reaction times.
  • Conditions :
    • Cyclization at 150°C with a residence time of 10 minutes.
    • Alkylation in a packed-bed reactor with immobilized K₂CO₃.
  • Throughput : 5–10 kg/day with >95% purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (300 MHz, CDCl₃) :
    • δ 6.8–7.5 (m, 5H, aromatic H).
    • δ 5.2 (s, 2H, OCH₂C(CH₃)₂).
    • δ 2.4 (s, 3H, CH₃).
  • IR (KBr) :
    • 1720 cm⁻¹ (C=O, lactone).
    • 1240 cm⁻¹ (C-O-C, ether).

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile:water, 70:30).
  • Melting Point : 138–140°C (consistent with literature).

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Key Advantage Reference
Chalcone cyclization 68 98 Scalable, minimal by-products
Direct alkylation 74 95 Short reaction time
Flow reactor 85 99 High throughput

Challenges and Optimization Strategies

By-Product Mitigation

  • Halogen contamination : Residual chloride from alkylation reagents may co-crystallize, requiring recrystallization or column chromatography.
  • Isomer formation : The allyl ether group may undergo-sigmatropic rearrangements; low-temperature alkylation minimizes this.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance reactivity but complicate purification.
  • Eco-friendly alternatives : Ethanol-water mixtures reduce environmental impact without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: The compound is used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
  • 2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Uniqueness

4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one stands out due to its specific structural features, which confer unique chemical reactivity and biological activity Its combination of a chromen-2-one core with a phenyl group and a 2-methylprop-2-enoxy substituent makes it distinct from other similar compounds

Biological Activity

4-Methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one, also known by its CAS number 2170-60-7, is a compound belonging to the class of flavonoids. This article reviews its biological activity, focusing on its antimicrobial properties and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C17H17O4C_{17}H_{17}O_4 with a molecular weight of approximately 279.33 g/mol. The compound features a chromenone backbone, which is characteristic of many bioactive flavonoids.

Overview

Research has indicated that flavonoids exhibit significant antimicrobial activity. The specific compound has been evaluated for its effectiveness against various bacterial strains.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in MDPI investigated the antimicrobial properties of several derivatives of chromenone compounds, including 4-methyl derivatives. The results demonstrated that certain derivatives exhibited strong antibacterial activity against Staphylococcus pneumoniae, with moderate effects observed against Pseudomonas aeruginosa and Bacillus subtilis .
    CompoundActivity Against Staphylococcus pneumoniaeActivity Against Pseudomonas aeruginosa
    4-Methyl Chromenone DerivativeHighModerate
    Other Flavonoid DerivativesVariesLow to Moderate
  • Synergistic Effects :
    Another study highlighted the potential for synergistic effects when combined with other antimicrobial agents. When 4-methyl derivatives were tested in combination with standard antibiotics, enhanced efficacy was noted, suggesting a potential role in overcoming antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Flavonoids are known to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Protein Synthesis : These compounds can bind to ribosomal RNA, inhibiting protein synthesis in bacteria.
  • Reactive Oxygen Species (ROS) Generation : Flavonoids can induce oxidative stress in microbial cells, further contributing to their antimicrobial effects .

Toxicity and Safety Profile

While the antimicrobial properties are promising, it is essential to consider the toxicity profile of 4-methyl derivatives. Preliminary studies suggest a low toxicity level in mammalian cells; however, comprehensive toxicological assessments are required for clinical applications .

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : Animal models should be utilized to evaluate the therapeutic potential and safety of this compound.
  • Mechanistic Studies : Detailed studies on the mechanisms through which this compound exerts its biological effects will aid in understanding its full potential.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and efficacy in clinical settings.

Q & A

Q. What are the standard synthetic routes for 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one and its analogs?

The compound is synthesized via coumarin scaffold functionalization . A common method involves:

  • Step 1 : Alkylation of 7-hydroxy-4-methylcoumarin with 2-methylprop-2-en-1-yl bromide under basic conditions to introduce the allyloxy group.
  • Step 2 : Friedel-Crafts acylation or Suzuki coupling to attach the phenyl group at position 3 .
    For analogs, hybrid scaffolds (e.g., oxadiazole, pyrazole) are incorporated via condensation or click chemistry, as seen in coumarin-oxadiazole hybrids with antimicrobial activity .

Q. How is the structural integrity of this compound validated experimentally?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and non-covalent interactions (e.g., π-π stacking, C–H···O contacts) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for allyloxy protons at δ 4.5–5.5 ppm, aromatic protons at δ 6.8–7.8 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₁₈O₃: 318.36) .

Q. What are the primary challenges in optimizing synthesis yields?

Yield limitations arise from:

  • Steric hindrance during phenyl group introduction at position 3.
  • Competitive side reactions (e.g., over-alkylation of the coumarin hydroxyl group).
    Solutions include using Lewis acid catalysts (e.g., FeCl₃ in THF) to enhance regioselectivity or microwave-assisted synthesis to reduce reaction time .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking : Screens against target proteins (e.g., Mycobacterium tuberculosis MtrA response regulator) to assess binding affinity (docking scores < -8.3 kcal/mol suggest strong interactions) .
  • QSAR modeling : Relates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to antimicrobial potency .
  • ADMET prediction : Evaluates pharmacokinetics (e.g., logP ~3.5 indicates moderate lipophilicity) .

Q. What experimental strategies resolve contradictions in spectral or crystallographic data?

  • Multi-technique validation : Cross-check NMR/IR data with SCXRD to confirm substituent orientation .
  • Dynamic occupancy refinement : For partial atomic occupancies (e.g., chlorine/hydrogen disorder in SCXRD), use software like SHELXL to model mixed sites .

Q. How are structure-activity relationships (SARs) explored for antimicrobial derivatives?

  • Analog synthesis : Vary substituents (e.g., halogenated phenyl groups, morpholine rings) and test via broth dilution assays (MIC range: 8–64 µg/mL) .
  • Crystallographic analysis : Correlate π-π stacking interactions (e.g., centroid distances ~3.5 Å) with enhanced biofilm disruption .

Q. What advanced techniques characterize non-covalent interactions in the solid state?

  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H···O, H···H contributions >60%) .
  • DFT calculations : Quantify interaction energies (e.g., C–H···O stabilization ~2–5 kcal/mol) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (from )

ParameterValue
Space groupP1
Unit cell dimensionsa=4.6162 Å, b=11.7896 Å, c=12.5769 Å
π-π stacking distance3.501 Å
R-factor0.081

Q. Table 2. Antimicrobial Activity of Analogues (from )

DerivativeMIC (µg/mL)Target Pathogen
Pyrazole-coumarin hybrid16Staphylococcus aureus
Oxadiazole-coumarin32Escherichia coli

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